Ethyl oxazole-5-carboxylate
Overview
Description
Ethyl oxazole-5-carboxylate is an organic compound that belongs to the carboxylic ester group . It is used as a pharmaceutical, organic intermediate, and in organic light-emitting diodes . The compound has a molecular formula of C6H7NO3 .
Molecular Structure Analysis
The molecular structure of Ethyl oxazole-5-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The compound has a molecular weight of 141.125 Da .
Chemical Reactions Analysis
Oxazole derivatives, including Ethyl oxazole-5-carboxylate, have been used in various chemical reactions due to their diverse biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Physical And Chemical Properties Analysis
Ethyl oxazole-5-carboxylate is a clear, colorless liquid . It is soluble in water (35 g/L at 25°C) . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 202.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C .
Scientific Research Applications
Pharmaceutical Applications
Ethyl oxazole-5-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its oxazole ring is a common motif in many drugs due to its bioactive properties. For instance, oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This makes ethyl oxazole-5-carboxylate a valuable starting material for the development of new medications.
Organic Synthesis Intermediate
In organic chemistry, ethyl oxazole-5-carboxylate is used as an intermediate for synthesizing more complex organic compounds. Its reactivity allows for the introduction of various functional groups, which can lead to the creation of diverse organic molecules with potential applications in different fields of chemistry and biology .
Research on Amyloid Fibril Inhibitors
Oxazole derivatives, including those derived from ethyl oxazole-5-carboxylate, have been studied for their potential as amyloid fibril inhibitors. These compounds could play a role in the treatment of diseases like Alzheimer’s, where amyloid fibrils are a pathological hallmark .
Antidiabetic Drug Development
The oxazole ring is present in several antidiabetic drugs, indicating the potential of ethyl oxazole-5-carboxylate in this therapeutic area. It can be used to synthesize compounds that may act as insulin sensitizers or inhibitors of enzymes relevant to diabetes management .
Antiobesity and Antioxidant Agent Synthesis
Research has shown that oxazole derivatives can exhibit antiobesity and antioxidant properties. Ethyl oxazole-5-carboxylate could be used to develop new agents that help in the treatment of obesity and oxidative stress-related conditions .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl Oxazole-5-carboxylate is a member of the carboxylic ester group of organic compounds . . It is often used as a research chemical, and its specific targets may depend on the context of the research .
Mode of Action
As a research chemical, its interaction with its targets and the resulting changes would depend on the specific experimental setup .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways . .
Pharmacokinetics
It is soluble in water (35 g/L at 25°C), which could potentially influence its bioavailability .
Result of Action
As a research chemical, its effects would likely depend on the specific experimental context .
Action Environment
Ethyl Oxazole-5-carboxylate is typically stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents . These factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
ethyl 1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMORCCAHXFIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449963 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxazole-5-carboxylate | |
CAS RN |
118994-89-1 | |
Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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